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molecular formula C8H5F2NO4 B1427395 2-(2,6-Difluoro-4-nitrophenyl)acetic acid CAS No. 543683-36-9

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B1427395
M. Wt: 217.13 g/mol
InChI Key: MDMRXAYFALTPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686363B2

Procedure details

The title compound 2,6-difluoro-4-nitrophenylacetic acid (16.0 g) was prepared from 3,4,5-trifluoronitrobenzene (14.8 g) and diethyl malonate (35 mL) in the same manner as described for REFERENCE EXAMPLE 1. MS (EI+) m/z: 217 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([F:9])[C:7]=1F.C(OCC)(=O)[CH2:14][C:15]([O:17]CC)=[O:16]>>[F:9][C:6]1[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=[C:2]([F:1])[C:7]=1[CH2:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
Name
Quantity
35 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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